molecular formula C17H18O B12599681 1-[(But-2-yn-1-yl)oxy]-2-(hept-1-en-5-yn-4-yl)benzene CAS No. 648433-49-2

1-[(But-2-yn-1-yl)oxy]-2-(hept-1-en-5-yn-4-yl)benzene

Cat. No.: B12599681
CAS No.: 648433-49-2
M. Wt: 238.32 g/mol
InChI Key: NIERIGBIFNCLHS-UHFFFAOYSA-N
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Description

1-[(But-2-yn-1-yl)oxy]-2-(hept-1-en-5-yn-4-yl)benzene is an organic compound characterized by its unique structure, which includes both alkyne and alkene functional groups attached to a benzene ring. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(But-2-yn-1-yl)oxy]-2-(hept-1-en-5-yn-4-yl)benzene typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as but-2-yne-1-ol and hept-1-en-5-yne.

    Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydride, to deprotonate the alcohol group, followed by the addition of the benzene derivative under an inert atmosphere to prevent oxidation.

    Catalysts: Catalysts like palladium or copper may be used to facilitate the coupling reactions, ensuring high yields and selectivity.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities.

Chemical Reactions Analysis

Types of Reactions

1-[(But-2-yn-1-yl)oxy]-2-(hept-1-en-5-yn-4-yl)benzene can undergo various types of chemical reactions, including:

    Oxidation: The alkyne and alkene groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: Hydrogenation can reduce the alkyne and alkene groups to alkanes.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or osmium tetroxide can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or platinum oxide.

    Substitution: Electrophiles such as bromine or nitric acid in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of fully saturated hydrocarbons.

    Substitution: Formation of halogenated or nitrated benzene derivatives.

Scientific Research Applications

1-[(But-2-yn-1-yl)oxy]-2-(hept-1-en-5-yn-4-yl)benzene has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the study of enzyme-catalyzed reactions involving alkynes and alkenes.

    Medicine: Investigated for its potential as a pharmacophore in drug design.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(But-2-yn-1-yl)oxy]-2-(hept-1-en-5-yn-4-yl)benzene involves its interaction with molecular targets through its reactive alkyne and alkene groups. These functional groups can participate in various chemical reactions, such as cycloadditions and cross-coupling reactions, which are crucial in the synthesis of complex organic molecules.

Comparison with Similar Compounds

Similar Compounds

    But-3-yn-1-ylbenzene: Similar structure but lacks the hept-1-en-5-yn-4-yl group.

    3-(Prop-2-yn-1-yloxy)benzaldehyde: Contains a prop-2-yn-1-yloxy group instead of but-2-yn-1-yl.

    N-(But-3-yn-1-yl)-2-(((2-oxo-2H-chromen-7-yl)oxy)methyl)acrylamide: Contains a but-3-yn-1-yl group but has different substituents.

Uniqueness

1-[(But-2-yn-1-yl)oxy]-2-(hept-1-en-5-yn-4-yl)benzene is unique due to the presence of both alkyne and alkene groups attached to the benzene ring, providing a versatile platform for various chemical transformations and applications.

Properties

CAS No.

648433-49-2

Molecular Formula

C17H18O

Molecular Weight

238.32 g/mol

IUPAC Name

1-but-2-ynoxy-2-hept-1-en-5-yn-4-ylbenzene

InChI

InChI=1S/C17H18O/c1-4-7-14-18-17-13-9-8-12-16(17)15(10-5-2)11-6-3/h5,8-9,12-13,15H,2,10,14H2,1,3H3

InChI Key

NIERIGBIFNCLHS-UHFFFAOYSA-N

Canonical SMILES

CC#CCOC1=CC=CC=C1C(CC=C)C#CC

Origin of Product

United States

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